(1R,3r)-3-(2,5-dichlorophenyl)cyclobutan-1-amine
Description
(1R,3r)-3-(2,5-dichlorophenyl)cyclobutan-1-amine is a chiral cyclobutane derivative featuring a 2,5-dichlorophenyl substituent and a primary amine group. The dichlorophenyl group contributes to its lipophilicity and electronic properties, which may influence binding interactions with biological targets.
Properties
Molecular Formula |
C10H11Cl2N |
|---|---|
Molecular Weight |
216.10 g/mol |
IUPAC Name |
3-(2,5-dichlorophenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C10H11Cl2N/c11-7-1-2-10(12)9(5-7)6-3-8(13)4-6/h1-2,5-6,8H,3-4,13H2 |
InChI Key |
RGHFRCABYHBHBI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1N)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3r)-3-(2,5-dichlorophenyl)cyclobutan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dichlorobenzyl chloride and cyclobutanone.
Formation of Intermediate: The first step involves the reaction of 2,5-dichlorobenzyl chloride with a suitable base (e.g., sodium hydride) to form the corresponding benzyl anion. This anion then reacts with cyclobutanone to form an intermediate.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the cyclobutane ring.
Amine Introduction:
Industrial Production Methods
Industrial production methods for (1R,3r)-3-(2,5-dichlorophenyl)cyclobutan-1-amine would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(1R,3r)-3-(2,5-dichlorophenyl)cyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include various amine derivatives.
Substitution: Products depend on the nucleophile used but can include substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,3r)-3-(2,5-dichlorophenyl)cyclobutan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of cyclobutane derivatives on biological systems. It may serve as a model compound for understanding the interactions between similar structures and biological targets.
Medicine
In medicinal chemistry, (1R,3r)-3-(2,5-dichlorophenyl)cyclobutan-1-amine is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1R,3r)-3-(2,5-dichlorophenyl)cyclobutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group may enhance binding affinity to these targets, while the cyclobutane ring provides structural rigidity. This combination can result in specific biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Table 1. Comparative Analysis
| Compound | Substituent | Molecular Formula | Molar Mass (g/mol) | Key Features |
|---|---|---|---|---|
| (1R,3r)-3-(2,5-dichlorophenyl)cyclobutan-1-amine | 2,5-Dichlorophenyl | C₁₀H₁₁Cl₂N | 216.11 | Rigid cyclobutane; dual electron-withdrawing Cl |
| 3-(3-Chlorophenyl)cyclobutan-1-amine | 3-Chlorophenyl | C₁₀H₁₂ClN | 181.66 | Single Cl; lower steric bulk |
| 3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine HCl | 2,5-Difluorophenylmethoxy | C₁₁H₁₄ClF₂NO | 261.69 | Fluorine substituents; enhanced solubility |
| (1R,3r)-3-(Benzenesulfonyl)cyclobutan-1-amine | Benzenesulfonyl | C₁₀H₁₃NO₂S | 211.28 | Strong electron-withdrawing sulfonyl group |
| 3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-amine | 2,5-Dichlorophenyl | C₈H₅Cl₂N₃O | 230.05 | Planar oxadiazole; aromatic system |
Biological Activity
(1R,3r)-3-(2,5-dichlorophenyl)cyclobutan-1-amine is a cyclobutane derivative that has garnered attention for its potential biological activities. This compound's structural features suggest possible interactions with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound based on existing research findings.
Chemical Structure and Properties
The molecular structure of (1R,3r)-3-(2,5-dichlorophenyl)cyclobutan-1-amine can be represented as follows:
This compound features a cyclobutane ring substituted with a dichlorophenyl group, which may influence its pharmacological properties.
The biological activity of (1R,3r)-3-(2,5-dichlorophenyl)cyclobutan-1-amine is primarily attributed to its ability to interact with specific receptors and enzymes. Although detailed mechanisms remain under investigation, preliminary studies suggest that the compound may act as an inhibitor or modulator of certain biological pathways.
Antinociceptive and Anti-inflammatory Effects
Recent studies have indicated that cyclobutane derivatives exhibit significant antinociceptive and anti-inflammatory properties. For instance, a related compound demonstrated efficacy in rodent models for visceral and inflammatory pain, suggesting that (1R,3r)-3-(2,5-dichlorophenyl)cyclobutan-1-amine may share similar effects. The compound's mechanism likely involves modulation of pain pathways through interaction with fatty acid-binding proteins (FABPs), which play a role in pain signaling and inflammation .
Neuropharmacological Effects
Preliminary assessments suggest potential neuropharmacological effects of (1R,3r)-3-(2,5-dichlorophenyl)cyclobutan-1-amine. Compounds with similar structures have been shown to influence neurotransmitter systems, particularly those involving GABAergic and glutamatergic signaling pathways . This opens avenues for exploring the compound's utility in treating neurological disorders.
Case Studies and Research Findings
Several studies have investigated the biological activities of related cyclobutane derivatives:
These findings underscore the therapeutic promise of cyclobutane derivatives and highlight the need for further research on (1R,3r)-3-(2,5-dichlorophenyl)cyclobutan-1-amine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
